molecular formula C9H8ClNO B1451108 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol CAS No. 1203499-49-3

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1451108
CAS RN: 1203499-49-3
M. Wt: 181.62 g/mol
InChI Key: QBEMVFQKOZYKQS-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C9H8ClNO . Its molecular weight is 181.62 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cnc (Cl)c (c1)C#CCO . This indicates that the molecule contains a chloro-methylpyridinyl group attached to a prop-2-yn-1-ol group.

Scientific Research Applications

Biological Studies

In biological studies, this compound can be used to probe the function of enzymes that interact with pyridinyl groups. It can act as an inhibitor or a substrate analog, helping to elucidate enzyme mechanisms and aiding in the discovery of new drug targets.

Each application area leverages the unique chemical properties of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol to innovate and advance research in their respective fields . While this analysis provides a snapshot of potential applications, ongoing research may uncover even more uses for this versatile compound.

Safety and Hazards

This compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Mechanism of Action

properties

IUPAC Name

3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEMVFQKOZYKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673579
Record name 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203499-49-3
Record name 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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